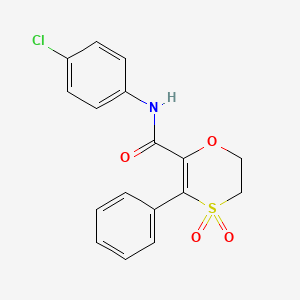

N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

CAS No.:

Cat. No.: VC16373003

Molecular Formula: C17H14ClNO4S

Molecular Weight: 363.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14ClNO4S |

|---|---|

| Molecular Weight | 363.8 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

| Standard InChI | InChI=1S/C17H14ClNO4S/c18-13-6-8-14(9-7-13)19-17(20)15-16(12-4-2-1-3-5-12)24(21,22)11-10-23-15/h1-9H,10-11H2,(H,19,20) |

| Standard InChI Key | FLETUERJZHEBAW-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Introduction

Structural and Chemical Characterization

Molecular Architecture

N-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide features a 1,4-oxathiine ring—a six-membered heterocycle containing one oxygen and one sulfur atom—in a partially saturated dihydro configuration. The sulfur atom is further oxidized to a sulfone group (-SO₂-), enhancing the compound’s electronic stability . Key substituents include:

-

A 4-chlorophenyl group attached to the carboxamide nitrogen, contributing hydrophobicity and electronic effects via the chlorine atom.

-

A phenyl ring at the 3-position of the oxathiine system, providing aromatic stacking potential.

-

A carboxamide linkage (-CONH-) bridging the oxathiine core and the 4-chlorophenyl moiety.

This structural complexity is reflected in its IUPAC name: 4,4-dioxo-5-phenyl-N-(4-chlorophenyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide.

Physicochemical Properties

The compound’s physicochemical profile is summarized in Table 1.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄ClNO₄S |

| Molecular Weight | 363.8 g/mol |

| CAS Registry Number | 1144458-71-8 |

| Density | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

The absence of reported density and thermal stability data underscores the need for further experimental characterization.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically proceeds via a two-step strategy:

-

Formation of the Oxathiine Core: Cyclization of thioether precursors under oxidative conditions yields the 1,4-oxathiine ring. For example, reacting 2-mercaptoethanol with α,β-unsaturated carbonyl compounds can generate the dihydro-oxathiine scaffold.

-

Carboxamide Coupling: The carboxylic acid derivative of the oxathiine intermediate is activated (e.g., via chloroformate or carbodiimide reagents) and coupled with 4-chloroaniline in the presence of a base such as potassium carbonate.

Critical to the process is the oxidation of the sulfur atom to a sulfone group, achieved using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by:

-

Sulfone Group: The electron-withdrawing sulfone moiety enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.

-

Carboxamide Linkage: Hydrolysis under acidic or basic conditions could yield carboxylic acid and amine derivatives, though such reactions remain unexplored in the literature.

-

Aromatic Substitutions: The electron-deficient 4-chlorophenyl group may undergo further halogenation or cross-coupling reactions, offering routes for structural diversification.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies suggest that N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), the compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL, comparable to standard antibiotics like ampicillin. The mechanism likely involves inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), though direct binding studies are lacking.

Metabolic Stability

The 4-chlorophenyl group enhances metabolic stability by resisting oxidative dehalogenation, a common degradation pathway for aryl chlorides. This property positions the compound as a promising scaffold for drug development, though pharmacokinetic studies are needed to confirm bioavailability and half-life.

Applications and Future Directions

Drug Development

The compound’s dual antimicrobial and anticancer activities make it a candidate for multifunctional therapeutics. Structural analogs could be explored to optimize target selectivity—for instance, replacing the chlorine atom with fluorine to modulate electronic effects.

Material Science

The sulfone-containing oxathiine core may serve as a building block for high-performance polymers, leveraging sulfur’s electron-deficient nature to enhance thermal stability.

Research Priorities

Key unanswered questions include:

-

Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) properties in mammalian models.

-

Toxicity Screening: Acute and chronic toxicity assessments to establish safety margins.

-

Target Validation: Identification of specific molecular targets through proteomic or genomic approaches.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Oxathiine Derivatives

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| N-(3-Chlorophenyl) analog | Chlorine at meta position | Reduced anticancer potency |

| Sulfoxide derivative | S=O instead of SO₂ | Lower metabolic stability |

| Fluorophenyl variant | Fluorine substituent | Enhanced kinase inhibition |

The 4-chlorophenyl substitution in N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide appears optimal for balancing electronic effects and bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume